Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate
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Overview
Description
Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate: is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . It is also known by its IUPAC name, methyl 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate . This compound is primarily used as a research chemical and serves as a versatile building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate typically involves the reaction of 3-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine . The resulting intermediate is then reacted with sulfur dioxide and an oxidizing agent like hydrogen peroxide to form the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfur dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate exerts its effects involves interactions with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
- Methyl 3-(1,1-Dioxido-2-thiazolidinyl)benzoate
- Methyl 3-(1,1-Dioxido-2-pyrrolidinyl)benzoate
- Methyl 3-(1,1-Dioxido-2-piperidinyl)benzoate
Uniqueness: Methyl 3-(1,1-Dioxido-2-isothiazolidinyl)benzoate is unique due to its specific structural features, such as the presence of the isothiazolidinyl ring with a sulfone group. This structural uniqueness imparts distinct reactivity and selectivity, making it valuable for specialized research applications.
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)9-4-2-5-10(8-9)12-6-3-7-17(12,14)15/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
BOTYLGBUGAMXNX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O |
Origin of Product |
United States |
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